molecular formula C18H22ClN3O4S2 B2431433 6-Ethyl-2-(3-(methylsulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride CAS No. 1215649-82-3

6-Ethyl-2-(3-(methylsulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride

Cat. No.: B2431433
CAS No.: 1215649-82-3
M. Wt: 443.96
InChI Key: YYRNWKOSEFLUAZ-UHFFFAOYSA-N
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Description

6-Ethyl-2-(3-(methylsulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride is a useful research compound. Its molecular formula is C18H22ClN3O4S2 and its molecular weight is 443.96. The purity is usually 95%.
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Properties

IUPAC Name

6-ethyl-2-[(3-methylsulfonylbenzoyl)amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N3O4S2.ClH/c1-3-21-8-7-13-14(10-21)26-18(15(13)16(19)22)20-17(23)11-5-4-6-12(9-11)27(2,24)25;/h4-6,9H,3,7-8,10H2,1-2H3,(H2,19,22)(H,20,23);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYRNWKOSEFLUAZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCC2=C(C1)SC(=C2C(=O)N)NC(=O)C3=CC(=CC=C3)S(=O)(=O)C.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22ClN3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

6-Ethyl-2-(3-(methylsulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride (CAS Number: 1215649-82-3) is a synthetic compound that has attracted attention in pharmacological research due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity based on existing literature and research findings.

Chemical Structure and Properties

  • Molecular Formula : C18_{18}H22_{22}ClN3_{3}O4_{4}S2_{2}
  • Molecular Weight : 444.0 g/mol
  • Structural Features : The compound contains a thieno[2,3-c]pyridine core, which is known for its diverse biological activities, including antimicrobial and anticancer properties.

Antimicrobial Activity

Research indicates that compounds similar to 6-Ethyl-2-(3-(methylsulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine have demonstrated significant antimicrobial properties. For instance:

  • Antifungal Activity : In vitro studies have shown that derivatives of tetrahydrothieno[2,3-c]pyridine exhibit potent antifungal activity against various strains such as Fusarium oxysporum and Aspergillus sclerotiorum, with Minimum Inhibitory Concentration (MIC) values ranging from 6.25 μg/mL to 12.5 μg/mL .
  • Bacterial Activity : The compound has also been evaluated against Gram-positive and Gram-negative bacteria. Notably, certain derivatives showed effective inhibition of Klebsiella pneumoniae, Pseudomonas aeruginosa, and Escherichia coli with MIC values reported as low as 32 μg/mL .

Cytotoxicity and Anticancer Potential

The cytotoxic effects of the compound have been investigated in several cancer cell lines. Preliminary studies suggest:

  • Cell Proliferation Inhibition : The compound exhibited significant inhibitory effects on cell proliferation in human cancer cell lines, indicating potential as an anticancer agent. The specific mechanisms of action are still under investigation but may involve apoptosis induction and cell cycle arrest .

Study on Antifungal Efficacy

In a study published in MDPI, the antifungal efficacy of various thieno[2,3-c]pyridine derivatives was assessed. The results highlighted that compounds with specific functional groups, such as methylsulfonyl and amide groups, significantly enhanced antifungal activity compared to their counterparts without these groups .

Antibacterial Activity Assessment

Another significant study evaluated the antibacterial properties of 6-Ethyl-2-(3-(methylsulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine against multiple bacterial strains. The findings indicated that the compound not only inhibited bacterial growth effectively but also showed lower cytotoxicity towards human cells compared to conventional antibiotics .

Research Findings Summary Table

Biological ActivityTest Organisms/Cell LinesMIC/IC50 ValuesReference
AntifungalFusarium oxysporum6.25 - 12.5 μg/mL
Aspergillus sclerotiorum12.5 μg/mL
AntibacterialKlebsiella pneumoniae32 μg/mL
Pseudomonas aeruginosa32 μg/mL
CytotoxicityHuman cancer cell linesIC50 values vary

Scientific Research Applications

Antimycobacterial Activity

Research has demonstrated that derivatives of tetrahydrothieno[2,3-c]pyridine-3-carboxamide can inhibit the growth of Mycobacterium tuberculosis. A study by Samala et al. (2014) highlighted the synthesis of such derivatives aimed at developing new antimycobacterial agents. The findings suggest that these compounds could serve as a basis for novel treatments against tuberculosis, especially in drug-resistant strains.

Anticancer Properties

Compounds similar to 6-Ethyl-2-(3-(methylsulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide have shown promising anticancer activity. In a study evaluating various synthesized derivatives against cancer cell lines, certain compounds exhibited significant cytotoxic effects:

CompoundCell Line TestedGI50 (µM)
Compound AA549 (Lung)10
Compound BMCF7 (Breast)15
Target CompoundHeLa (Cervical)12

These results indicate that this class of compounds may be effective in inhibiting cancer cell proliferation and warrant further investigation into their mechanisms of action.

Mechanistic Studies

Recent research has focused on understanding the cellular mechanisms through which these compounds exert their effects. For instance, certain derivatives have been shown to inhibit specific kinases involved in cancer progression. This insight could lead to targeted therapies that exploit these pathways for improved treatment outcomes in cancer patients.

Study on Anticancer Activity

A notable study published in the Bulletin of the Chemical Society of Ethiopia examined various thieno derivatives for their anticancer effects. The results indicated that compounds with morpholine and sulfonamide functionalities exhibited enhanced cytotoxicity against multiple cancer cell lines. This reinforces the potential of thieno derivatives as a source of new anticancer agents.

Synthesis and Characterization

The synthesis of 6-Ethyl-2-(3-(methylsulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride involves several steps requiring precise control over reaction conditions. Techniques such as High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are commonly employed to monitor synthesis and confirm product identity.

Q & A

Q. What are the critical steps in synthesizing this compound, and how are reaction conditions optimized?

  • Methodological Answer: Synthesis involves multi-step organic reactions, including cyclization of tetrahydrothieno-pyridine precursors, amidation with 3-(methylsulfonyl)benzoyl chloride, and final carboxamide formation. Key steps require:
  • Cyclization: Use of thiophene derivatives and pyridine-like precursors under reflux with aprotic solvents (e.g., DMF) .
  • Amidation: Activation of carboxylic acid groups using coupling agents (e.g., EDC/HOBt) and reaction with amines at 0–5°C to minimize side reactions .
  • Purification: Column chromatography (silica gel, eluent: CH₂Cl₂/MeOH) and recrystallization from ethanol/water mixtures for high purity (>95%) .
    Optimization includes microwave-assisted synthesis to reduce reaction time and solvent-free conditions to enhance yields .

Q. Which analytical techniques are essential for characterizing this compound?

  • Methodological Answer:
  • Nuclear Magnetic Resonance (NMR): ¹H/¹³C NMR to confirm substituent positions and stereochemistry (e.g., δ 2.5–3.5 ppm for tetrahydrothieno-pyridine protons) .
  • Mass Spectrometry (MS): High-resolution ESI-MS to verify molecular weight and fragmentation patterns .
  • X-ray Crystallography: For definitive 3D structure determination, resolving bond angles and torsional strain in the fused ring system .
  • HPLC-PDA: Purity assessment using C18 columns (mobile phase: acetonitrile/water with 0.1% TFA) .

Q. How do functional groups influence the compound’s reactivity and stability?

  • Methodological Answer:
  • Methylsulfonyl Group: Electron-withdrawing effects enhance electrophilicity of the benzamido moiety, increasing susceptibility to nucleophilic attack (e.g., hydrolysis under acidic conditions) .
  • Tetrahydrothieno-Pyridine Core: The partially saturated ring system introduces conformational flexibility, affecting binding to biological targets .
  • Carboxamide: Hydrogen-bonding capacity improves solubility in polar solvents (e.g., DMSO) but may degrade under prolonged exposure to moisture .

Advanced Research Questions

Q. How can computational modeling predict the compound’s interaction with biological targets?

  • Methodological Answer:
  • Molecular Docking: Use Schrödinger Suite or AutoDock Vina to simulate binding to receptors (e.g., neurotransmitter transporters). Focus on key residues (e.g., Asp/Glu for ionic interactions with the ethyl group) .
  • Molecular Dynamics (MD): GROMACS simulations (100 ns) in explicit solvent to assess stability of ligand-receptor complexes, analyzing RMSD and hydrogen-bond occupancy .
  • QSAR Studies: Correlate substituent electronic parameters (Hammett σ) with IC₅₀ values from in vitro assays to guide structural modifications .

Q. What strategies resolve contradictions in pharmacological data across studies?

  • Methodological Answer:
  • Meta-Analysis: Aggregate data from multiple assays (e.g., kinase inhibition vs. GPCR activity) to identify assay-specific biases .
  • Dose-Response Curves: Re-evaluate EC₅₀ values under standardized conditions (e.g., pH 7.4, 37°C) to control for environmental variability .
  • Isosteric Replacement: Substitute the methylsulfonyl group with bioisosteres (e.g., trifluoromethyl) to isolate contributions of specific functional groups to activity .

Q. How is the compound’s metabolic stability evaluated in preclinical studies?

  • Methodological Answer:
  • Microsomal Incubations: Incubate with liver microsomes (human/rat) and quantify parent compound degradation via LC-MS/MS. Calculate intrinsic clearance (Clₜₙₜ) .
  • CYP Inhibition Assays: Use fluorogenic substrates (e.g., CYP3A4) to assess isoform-specific inhibition, critical for predicting drug-drug interactions .
  • Reactive Metabolite Screening: Trapping studies with glutathione (GSH) to detect electrophilic intermediates that may cause toxicity .

Contradiction Analysis in Experimental Data

Q. Why do conflicting reports exist about the compound’s solubility in aqueous buffers?

  • Methodological Answer: Discrepancies arise from:
  • Ionization State: The hydrochloride salt increases water solubility (~10 mg/mL at pH 2), but freebase forms precipitate at neutral pH .
  • Buffer Composition: Phosphate buffers may form insoluble complexes with the carboxamide group, whereas Tris-HCl buffers improve solubility .
  • Solution Preparation: Sonication or heating (40–50°C) transiently enhances solubility but risks hydrolysis of the methylsulfonyl group .

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